Rev 5975

Cardiovascular Pharmacology Hemodynamics ACE Inhibition

Rev 5975 is a unique non-sulfhydryl ACE inhibitor (MW 426.51). Unlike enalapril or captopril, it provides partial, reversible enzyme inhibition with a short duration of action (~83 min), eliminating oxidative instability and metal-chelating promiscuity. This allows within-subject crossover and washout in acute conscious animal models, ensuring cleaner PK/PD data and reduced confounding variables. Ideal for SAR studies and acute cardiovascular research.

Molecular Formula C24H30N2O5
Molecular Weight 426.5 g/mol
CAS No. 101820-46-6
Cat. No. B1680561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRev 5975
CAS101820-46-6
SynonymsN-(N-(1 (ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(phenylmethyl)glycine
REV 5975
REV 5975 hydrochloride
REV-5975
Molecular FormulaC24H30N2O5
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC2=CC=CC=C2)CC(=O)O
InChIInChI=1S/C24H30N2O5/c1-3-31-24(30)21(15-14-19-10-6-4-7-11-19)25-18(2)23(29)26(17-22(27)28)16-20-12-8-5-9-13-20/h4-13,18,21,25H,3,14-17H2,1-2H3,(H,27,28)/t18-,21-/m0/s1
InChIKeyIKWSMOBSRGJBSI-RXVVDRJESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rev 5975 (CAS 101820-46-6): Non-Sulfhydryl ACE Inhibitor for Hemodynamic and Cardiovascular Research


Rev 5975 (N-(N-(1-(ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(phenylmethyl)glycine, CAS 101820-46-6) is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor of the dipeptide class [1]. It is structurally characterized by an ethoxycarbonyl group and two aromatic moieties, with a molecular formula of C24H30N2O5 and a molecular weight of 426.51 g/mol [1]. The compound was originally developed and evaluated for its hemodynamic effects, showing a partial reduction of angiotensin I-induced pressor responses in conscious canine models [2].

Why ACE Inhibitors Cannot Be Interchanged: The Critical Distinction of Rev 5975's Partial and Short-Acting Profile


ACE inhibitors exhibit clinically significant heterogeneity in their pharmacodynamic and pharmacokinetic profiles. Generic substitution among agents with differing durations of action, magnitudes of effect, and chemical classes can confound experimental outcomes in cardiovascular and renal research [1]. Rev 5975 distinguishes itself from widely used comparators such as enalapril through its partial, rather than complete, attenuation of angiotensin I-induced hypertension and its markedly shorter duration of action [1]. These differential characteristics are essential for applications requiring acute, reversible ACE modulation without prolonged enzyme inhibition or complete pathway blockade, making Rev 5975 a unique tool compound where standard long-acting ACE inhibitors would introduce unacceptable confounding variables.

Quantitative Differentiation of Rev 5975: Direct Comparative Data for Scientific Procurement Decisions


Short Duration of Action in Conscious Canine Hemodynamic Model

Rev 5975 demonstrates a significantly shorter duration of antihypertensive action compared to enalapril in a conscious canine model with continuous angiotensin I infusion [1]. The duration of action for Rev 5975 was 83 ± 33 minutes (n=3), whereas enalapril exhibited a duration exceeding 360 minutes [1]. This nearly 4.3-fold difference in duration of action enables experimental protocols requiring rapid washout or acute ACE modulation.

Cardiovascular Pharmacology Hemodynamics ACE Inhibition In Vivo Pharmacology

Partial Rather than Complete Attenuation of Angiotensin I-Induced Hypertension

In contrast to enalapril, which completely abolishes angiotensin I-induced hypertension, Rev 5975 produces only a partial reduction of the pressor effect [1]. In the conscious dog model, enalapril caused a 'complete reduction of the angiotensin induced hypertension,' whereas Rev 5975, along with its structural analogs REV 6207 and REV 6134, 'were found to show a partial reduction of the angiotensin I effect' [1]. The magnitude of blood pressure lowering correlated with the percentage of ACE inhibition, with substantial effects observed only when >80% of ACE activity was inhibited [1].

ACE Inhibitor Vascular Pharmacology Angiotensin II Blood Pressure Regulation

Non-Sulfhydryl Chemical Class Distinguishes Rev 5975 from Captopril and Other Thiol-Containing ACE Inhibitors

Rev 5975 belongs to the non-sulfhydryl (non-thiol) class of ACE inhibitors, lacking the sulfhydryl moiety present in captopril and other first-generation ACE inhibitors [1]. The sulfhydryl group in captopril is associated with a distinct adverse effect profile including rash, taste disturbances, and neutropenia at higher doses, which are class-specific liabilities not shared by non-sulfhydryl inhibitors [2]. Rev 5975 incorporates an ethoxycarbonyl zinc-binding group, analogous to enalapril and lisinopril, but with a unique dipeptide scaffold.

Medicinal Chemistry ACE Inhibitor Structure-Activity Relationship Adverse Effect Profile

Distinct Molecular Weight and Lipophilicity Profile Among Non-Sulfhydryl ACE Inhibitors

Rev 5975 has a molecular weight of 426.51 g/mol and a molecular formula of C24H30N2O5 . Among the non-sulfhydryl ACE inhibitors evaluated in the same study, Rev 5975 has a higher molecular weight than REV 6207 (405.49 g/mol, C21H31N3O5) and is comparable to REV 6134 (424.49 g/mol, C21H32N2O7) . The presence of two phenyl rings in Rev 5975 (phenylmethyl and phenylpropyl moieties) confers greater lipophilicity compared to the pyrrolidinyl-containing REV 6207, which may influence tissue distribution and membrane permeability.

Physicochemical Properties Drug Design Pharmacokinetics Bioavailability

Oral and Intravenous Bioequivalence of Duration of Action

The duration of action of Rev 5975 was found to be similar after both oral and intravenous administration, with no statistically significant difference in the duration of antihypertensive effect between the two routes [1]. This contrasts with many ACE inhibitors that exhibit significant first-pass metabolism or prodrug activation requirements, such as enalapril, which requires hepatic esterase cleavage to its active diacid metabolite enalaprilat.

Pharmacokinetics Route of Administration Bioavailability In Vivo Pharmacology

Recommended Research Applications for Rev 5975 Based on Quantitative Differentiation Evidence


Acute Hemodynamic Studies Requiring Reversible ACE Modulation

Rev 5975's short duration of action (83 ± 33 min) and partial ACE inhibition profile make it an ideal tool for acute cardiovascular pharmacology experiments where prolonged enzyme blockade would interfere with subsequent interventions or physiological assessments [1]. Unlike enalapril (>360 min duration), Rev 5975 permits washout and recovery of angiotensin responsiveness within a single experimental session, enabling within-subject crossover designs and repeated-measures protocols [1]. This is particularly valuable in conscious animal models of blood pressure regulation where minimizing carryover effects is critical for data integrity.

In Vitro ACE Inhibition Assays Requiring Non-Sulfhydryl Chemistry

The non-sulfhydryl structure of Rev 5975 eliminates the oxidative instability and metal-chelating promiscuity associated with thiol-containing ACE inhibitors like captopril . This makes Rev 5975 a superior choice for in vitro enzymatic assays, cell-based studies, and high-throughput screening campaigns where compound stability and specificity are paramount. The ethoxycarbonyl zinc-binding group provides reversible ACE inhibition without the irreversible covalent interactions or off-target metal binding seen with sulfhydryl-based inhibitors .

Comparative Pharmacology Studies of ACE Inhibitor Structural Classes

Rev 5975 serves as a valuable comparator compound in structure-activity relationship (SAR) studies of non-sulfhydryl ACE inhibitors. Its distinct molecular weight (426.51 g/mol) and di-aromatic scaffold differentiate it from REV 6207 (MW 405.49) and REV 6134 (MW 424.49), enabling systematic investigation of how lipophilicity and steric bulk influence tissue distribution, duration of action, and potency . The availability of quantitative comparative data from the same experimental system (conscious canine angiotensin I infusion model) provides a robust foundation for mechanistic SAR analysis [1].

Translational Pharmacokinetic/Pharmacodynamic Modeling

The route-independent duration of action of Rev 5975—with no significant difference between oral and intravenous administration—makes it an attractive tool for developing and validating pharmacokinetic/pharmacodynamic (PK/PD) models [1]. This property reduces the complexity of modeling absorption and first-pass metabolism, allowing researchers to focus on target engagement and downstream hemodynamic effects. Such models are valuable for predicting human dose-response relationships and optimizing dosing regimens for novel ACE inhibitors in early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rev 5975

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.